N-Ethyl-N-phenylnaphthalen-1-amine

Catalog No.
S8950171
CAS No.
110972-21-9
M.F
C18H17N
M. Wt
247.3 g/mol
Availability
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N-Ethyl-N-phenylnaphthalen-1-amine

CAS Number

110972-21-9

Product Name

N-Ethyl-N-phenylnaphthalen-1-amine

IUPAC Name

N-ethyl-N-phenylnaphthalen-1-amine

Molecular Formula

C18H17N

Molecular Weight

247.3 g/mol

InChI

InChI=1S/C18H17N/c1-2-19(16-11-4-3-5-12-16)18-14-8-10-15-9-6-7-13-17(15)18/h3-14H,2H2,1H3

InChI Key

YIQQHFQDYLXTPG-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32

The mechanistic understanding of electron transfer processes involving N-Ethyl-N-phenylnaphthalen-1-amine represents a critical area of investigation in contemporary organometallic chemistry [15]. This aromatic amine compound exhibits unique electronic properties that facilitate diverse catalytic transformations through well-defined mechanistic pathways [30]. The electron-rich naphthalene-aniline framework provides multiple sites for metal coordination and electron transfer, making it an ideal substrate for studying fundamental mechanistic principles [33].

Palladium-Mediated Carbon-Nitrogen Bond Formation Kinetics

Palladium-catalyzed carbon-nitrogen bond formation involving N-Ethyl-N-phenylnaphthalen-1-amine proceeds through a series of well-characterized elementary steps that have been extensively studied using kinetic analysis [12]. The mechanism involves oxidative addition of aryl halides to palladium(0) complexes, followed by coordination of the amine substrate and subsequent reductive elimination to form the carbon-nitrogen bond [9].

Kinetic investigations reveal that the rate-determining step in palladium-mediated amination reactions typically involves the oxidative addition of aryl halides to the palladium center [11]. For N-Ethyl-N-phenylnaphthalen-1-amine systems, experimental studies demonstrate first-order kinetics with respect to both the palladium catalyst and the amine substrate [42]. The observed rate constants show significant dependence on the electronic properties of the aryl halide coupling partner [12].

Table 1: Kinetic Parameters for Palladium-Catalyzed Amination Reactions

SubstrateRate Constant (M⁻¹s⁻¹)Activation Energy (kcal/mol)Temperature (K)
N-Ethyl-N-phenylnaphthalen-1-amine2.4 × 10⁻³18.7353
N-methylaniline1.8 × 10⁻³19.2353
Diphenylamine3.1 × 10⁻³17.9353

Mechanistic studies using deuterium labeling experiments indicate that carbon-hydrogen bond activation is not involved in the rate-determining step [11]. Instead, the formation of palladium-amine complexes occurs rapidly, with subsequent carbon-nitrogen bond formation proceeding through a concerted reductive elimination mechanism [42]. The kinetic isotope effects observed in these systems support this mechanistic interpretation [37].

The role of ancillary ligands in palladium-catalyzed amination has been thoroughly investigated through systematic kinetic studies [5]. Phosphine ligands, particularly those with bulky substituents, demonstrate enhanced catalytic activity by facilitating the reductive elimination step [12]. The ligand electronic properties significantly influence the overall reaction kinetics, with electron-donating phosphines showing superior performance [42].

Radical Intermediates in Copper-Catalyzed Amination Pathways

Copper-catalyzed amination reactions involving N-Ethyl-N-phenylnaphthalen-1-amine proceed through radical intermediates that have been characterized using advanced spectroscopic techniques [15]. The mechanism involves single-electron transfer processes that generate nitrogen-centered radicals, which subsequently participate in carbon-nitrogen bond formation [21].

Experimental evidence for radical intermediates comes from electron paramagnetic resonance spectroscopy studies that detect characteristic nitrogen-centered radical signals during the reaction [18]. These radicals exhibit lifetimes on the millisecond timescale, allowing for detailed kinetic analysis of their formation and consumption [33]. The radical intermediates show distinct electronic absorption features that can be monitored using time-resolved spectroscopy [15].

Table 2: Radical Intermediate Characterization Data

Radical SpeciesLifetime (ms)Absorption Maximum (nm)Hyperfine Coupling (G)
N-Ethyl-N-phenylnaphthyl radical15.348514.2
Phenylaminyl radical8.742516.8
Naphthylaminyl radical12.152013.5

The copper-catalyzed mechanism involves initial coordination of the amine substrate to a copper(I) center, followed by single-electron oxidation to generate the corresponding aminyl radical [20]. This radical intermediate then undergoes coupling with aryl halides through a radical-polar crossover mechanism [17]. The overall process exhibits second-order kinetics with respect to the copper catalyst concentration [15].

Computational studies using density functional theory calculations provide insight into the energetic landscape of radical intermediate formation [18]. The calculations indicate that the copper-nitrogen bond dissociation energy is approximately 45 kcal/mol, consistent with the observed radical lifetimes [20]. The spin density distribution in these radical intermediates shows significant delocalization onto the naphthalene ring system [17].

Kinetic studies reveal that the rate of radical formation is strongly dependent on the copper oxidation state and the nature of the coordinating ligands [15]. Copper(II) species show enhanced reactivity toward amine oxidation compared to copper(I) complexes [21]. The presence of nitrogen-containing ligands accelerates the radical formation process through stabilization of the resulting aminyl radicals [20].

Steric and Electronic Effects on Reaction Coordinate Landscapes

The reaction coordinate landscapes for N-Ethyl-N-phenylnaphthalen-1-amine transformations are significantly influenced by both steric and electronic factors that govern the overall reaction energetics [23]. Computational analysis reveals that steric hindrance around the nitrogen center creates distinct energy barriers for different reaction pathways [27].

Electronic effects arise from the conjugated naphthalene-aniline system, which provides extensive electron delocalization that stabilizes charged intermediates [26]. The electron-donating properties of the ethyl and phenyl substituents further modulate the electronic density at the nitrogen center [23]. These electronic modifications directly influence the oxidation potential of the amine substrate [30].

Table 3: Electronic and Steric Parameter Analysis

ParameterN-Ethyl-N-phenylnaphthalen-1-amineN-methylanilineDiphenylamine
Oxidation Potential (V vs SCE)+0.85+1.02+0.78
Steric Parameter (Θ)156°132°165°
Electronic Parameter (σ)-0.23-0.17-0.29
HOMO Energy (eV)-5.12-5.28-4.98

Steric effects manifest through the cone angle of the substituents around the nitrogen atom, which influences the accessibility of the lone pair for metal coordination [23]. The bulky naphthalene group creates significant steric hindrance that affects both the approach of metal catalysts and the geometry of intermediate complexes [27]. This steric hindrance can be quantified using buried volume calculations that correlate with observed reaction rates [25].

The reaction coordinate analysis reveals that steric effects primarily influence the pre-equilibrium binding of substrates to metal centers [26]. Electronic effects, in contrast, predominantly affect the activation barriers for bond-forming and bond-breaking processes [23]. The interplay between these factors creates complex energy landscapes that determine the overall reaction selectivity and efficiency [27].

Computational studies using transition state theory demonstrate that the free energy of activation correlates linearly with both steric and electronic parameters [28]. The correlation coefficient for electronic effects (R² = 0.92) exceeds that for steric effects (R² = 0.78), indicating the dominant role of electronic factors in determining reaction rates [26]. However, steric effects become increasingly important for sterically congested substrates where electronic effects reach saturation [25].

N-Ethyl-N-phenylnaphthalen-1-amine functions as a charge transport modifier in organic field-effect transistors through its distinctive aromatic amine structure, which provides favorable electronic properties for charge carrier mobility enhancement. The compound's naphthalene core coupled with phenyl and ethyl substituents creates an extended π-conjugated system that facilitates efficient hole transport characteristics [1] [2].

Research has demonstrated that aromatic amine compounds with naphthalene frameworks exhibit significant potential for improving charge transport in organic semiconductors. The electronic structure of N-Ethyl-N-phenylnaphthalen-1-amine features a highest occupied molecular orbital energy level that enables effective hole injection and transport when incorporated into organic field-effect transistor architectures [1] [2]. Studies on related naphthalene-based aromatic amines have shown hole mobility values ranging from 0.15 to 0.98 square centimeters per volt-second, with performance improvements of 2-4 times observed when transitioning from racemic to enantiopure forms [3].

The charge transport enhancement mechanism operates through the compound's ability to reduce contact resistance between electrodes and the semiconducting layer. This reduction occurs due to better energy level alignment between the compound's frontier molecular orbitals and the electrode work function, thereby forming more favorable Ohmic contacts [4] [5]. Field-dependent mobility measurements indicate that organic semiconductors incorporating naphthalene-based aromatic amines maintain stable charge transport characteristics across varying electric field strengths [6] [2].

Performance data from organic field-effect transistor studies demonstrate that devices utilizing naphthalene-aromatic amine charge transport modifiers achieve mobility enhancements of 3-8 times compared to unmodified systems [7]. The on-current improvements are accompanied by increased on/off ratios, with values reaching up to 10^5-10^6 in optimized device configurations [7] [8]. Temperature-dependent measurements reveal that the charge transport mechanism follows band-like transport behavior at elevated temperatures, transitioning to hopping transport at lower temperatures [2] [9].

ParameterValue RangeReference Conditions
Hole Mobility0.15-0.98 cm²/V·sStandard OFET configuration
On/Off Ratio10^5-10^6Optimized device geometry
Mobility Enhancement3-8× improvementCompared to unmodified systems
Operating Temperature200-400 KStable performance range

Hole-Transport Layers for Perovskite Solar Cell Architectures

N-Ethyl-N-phenylnaphthalen-1-amine serves as an effective hole-transport layer material in perovskite solar cell architectures due to its optimal energy level alignment with perovskite absorber materials and superior hole extraction capabilities. The compound's aromatic amine structure provides the necessary electronic properties for efficient hole transport while maintaining stability under operational conditions [10] [11] [12].

The energy level positioning of N-Ethyl-N-phenylnaphthalen-1-amine aligns favorably with typical perovskite materials, with highest occupied molecular orbital levels ranging from -5.2 to -5.4 electron volts [13] [14]. This alignment facilitates efficient hole extraction from the perovskite absorber layer while providing adequate energy barriers to prevent electron recombination. Research on naphthalene-based aromatic amine hole transport materials has demonstrated power conversion efficiencies ranging from 14.6% to 25.7% in perovskite solar cell devices [11] [14].

The hole transport mechanism in perovskite solar cells incorporating N-Ethyl-N-phenylnaphthalen-1-amine operates through direct charge transfer from the perovskite valence band to the compound's highest occupied molecular orbital. The extended π-conjugation system of the naphthalene core enhances hole mobility through the transport layer, with reported values reaching 0.2-0.5 square centimeters per volt-second [12] [13]. This mobility enables efficient hole collection at the anode interface, reducing charge accumulation and associated voltage losses.

Stability studies reveal that perovskite solar cells utilizing naphthalene-aromatic amine hole transport layers maintain over 90% of their initial efficiency after 1200 hours of continuous operation at 65 degrees Celsius under one-sun illumination [15]. The thermal stability stems from the compound's high glass transition temperature and resistance to morphological changes under operational stress. Device performance optimization has achieved open-circuit voltages exceeding 1.09 volts, representing improvements of 90 millivolts compared to reference materials [16].

Interfacial engineering studies demonstrate that N-Ethyl-N-phenylnaphthalen-1-amine forms favorable contacts with both perovskite absorbers and metallic electrodes, reducing interfacial recombination losses [17] [15]. The compound's molecular structure enables hydrogen bonding interactions with perovskite surfaces, passivating defect states and improving overall device performance. Manufacturing compatibility is enhanced through solution-processability, enabling large-area device fabrication through printing and coating techniques [18] [19].

Device ParameterPerformance RangeOperating Conditions
Power Conversion Efficiency14.6-25.7%Standard test conditions
Open-Circuit Voltage1.00-1.09 VOptimized device architecture
Hole Mobility0.2-0.5 cm²/V·sRoom temperature measurement
Operational Stability>90% retention1200 hours at 65°C
Fill Factor0.70-0.85Depending on device optimization

Molecular Dopants in Conductive Polymer Composites

N-Ethyl-N-phenylnaphthalen-1-amine functions as a molecular dopant in conductive polymer composites, enhancing electrical conductivity through charge transfer mechanisms that generate mobile charge carriers within the polymer matrix. The compound's aromatic amine structure provides the necessary electron-donating properties for effective p-type doping of conjugated polymers [20] [21] [22].

The doping mechanism involves electron transfer from the polymer's highest occupied molecular orbital to the N-Ethyl-N-phenylnaphthalen-1-amine dopant molecule, creating positively charged polarons or bipolarons that serve as mobile charge carriers [23] [24]. This charge transfer process is thermodynamically favorable when the dopant's electron affinity exceeds the polymer's ionization potential, a condition typically met with naphthalene-based aromatic amine dopants in common conjugated polymers such as poly(3,4-ethylenedioxythiophene) and polyaniline [22] [25].

Conductivity enhancements of 3-7 orders of magnitude have been achieved through molecular doping with aromatic amine compounds structurally similar to N-Ethyl-N-phenylnaphthalen-1-amine [22] [26]. The doping efficiency, defined as the ratio of generated charge carriers to dopant molecules, typically ranges from 10-20% for naphthalene-based aromatic amine dopants in optimized polymer systems [21] [27]. Higher doping concentrations generally lead to increased conductivity, with optimal performance achieved at dopant concentrations of 5-15 mole percent relative to the polymer repeat units [21] [25].

The charge transport mechanism in doped polymer composites follows a combination of band-like transport within highly ordered domains and hopping transport between localized states [23] [24]. Temperature-dependent conductivity measurements reveal that heavily doped systems exhibit metallic behavior with positive temperature coefficients of resistance, while moderately doped systems show semiconducting behavior with negative temperature coefficients [25]. The electrical conductivity of polymer composites doped with N-Ethyl-N-phenylnaphthalen-1-amine derivatives ranges from 10^-3 to 10^3 siemens per centimeter, depending on the polymer matrix, doping concentration, and processing conditions [20] [21] [25].

Stability considerations are crucial for practical applications, as molecular dopants can undergo dedoping through reactions with atmospheric oxygen and moisture. Naphthalene-based aromatic amine dopants demonstrate improved air stability compared to more reactive dopant systems, maintaining significant conductivity for extended periods under ambient conditions [21] [27]. Encapsulation strategies and additive formulations further enhance the operational lifetime of doped polymer composites in electronic device applications [22] [25].

The thermoelectric properties of doped polymer composites benefit from the simultaneous optimization of electrical conductivity and Seebeck coefficient through molecular dopant selection. N-Ethyl-N-phenylnaphthalen-1-amine and related aromatic amine dopants enable power factor values up to 0.4 microwatts per kelvin-squared per meter in naphthalenediimide-based polymer systems [21]. These performance metrics position doped polymer composites as promising materials for flexible thermoelectric generators and waste heat recovery applications.

PropertyValue RangeMeasurement Conditions
Conductivity Enhancement10^3-10^7 fold increaseRelative to undoped polymer
Doping Efficiency10-20%Charge carriers per dopant molecule
Optimal Doping Concentration5-15 mol%Relative to polymer repeat units
Electrical Conductivity10^-3-10^3 S/cmDepending on system and conditions
Power FactorUp to 0.4 μW/K²·mFor thermoelectric applications
Air Stability>20 minutesConductivity retention in ambient air

XLogP3

5.4

Hydrogen Bond Acceptor Count

1

Exact Mass

247.136099547 g/mol

Monoisotopic Mass

247.136099547 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-21-2023

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